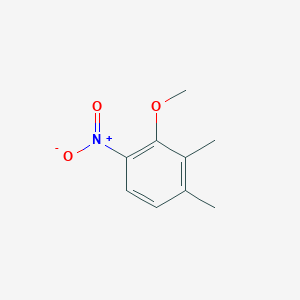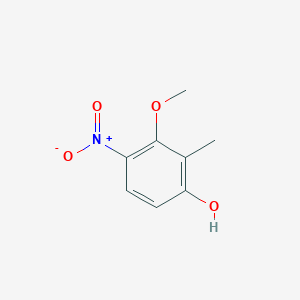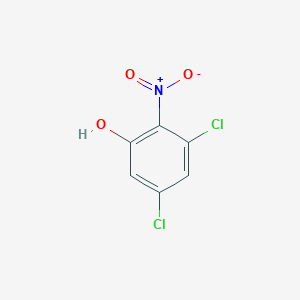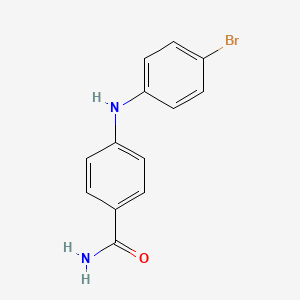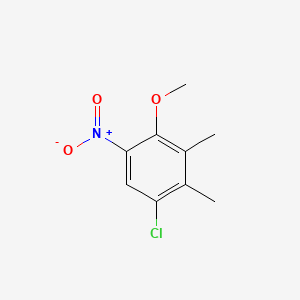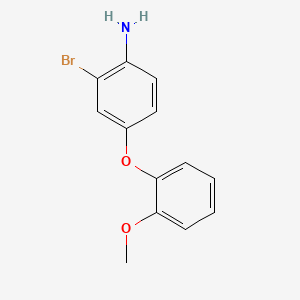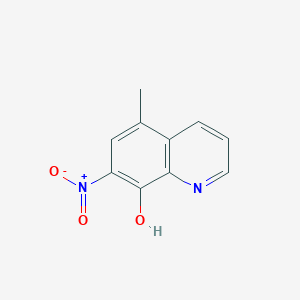
5-Methyl-7-nitroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-nitroquinolin-8-ol: is a quinoline derivative with the molecular formula C10H8N2O3 . This compound is known for its unique chemical structure, which includes a methyl group at the 5th position, a nitro group at the 7th position, and a hydroxyl group at the 8th position on the quinoline ring. It has various applications in medicinal and synthetic organic chemistry due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-nitroquinolin-8-ol typically involves the nitration of 5-methylquinolin-8-ol. The process can be summarized as follows:
Starting Material: 5-Methylquinolin-8-ol.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7th position.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitration: Using industrial nitration equipment to handle large volumes of nitric and sulfuric acids.
Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and safety of the nitration process.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group at the 8th position can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methyl group at the 5th position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution Reagents: Alkyl halides for ether formation, acyl chlorides for ester formation.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-Methyl-7-aminoquinolin-8-ol.
Substitution: 5-Methyl-7-nitroquinolin-8-yl ethers or esters.
Oxidation: 5-Carboxy-7-nitroquinolin-8-ol.
Applications De Recherche Scientifique
5-Methyl-7-nitroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-7-nitroquinolin-8-ol involves its interaction with various molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroquinolin-8-ol: Lacks the methyl group at the 5th position.
7-Nitroquinolin-8-ol: Lacks the methyl group at the 5th position.
5-Methylquinolin-8-ol: Lacks the nitro group at the 7th position.
Uniqueness
5-Methyl-7-nitroquinolin-8-ol is unique due to the presence of both the methyl group at the 5th position and the nitro group at the 7th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-methyl-7-nitroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)10(13)9-7(6)3-2-4-11-9/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAIXWMUAQMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride](/img/structure/B8206153.png)

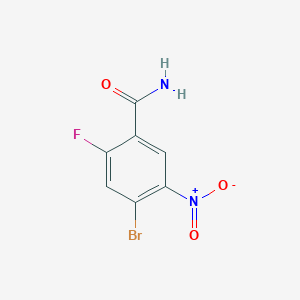
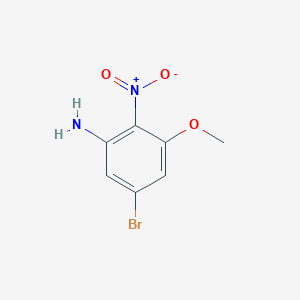
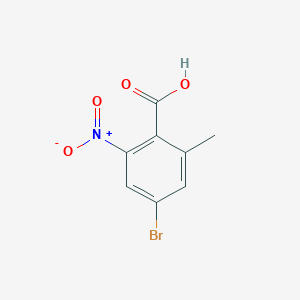
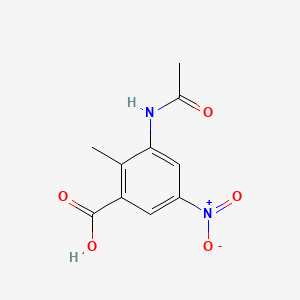
![[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine](/img/structure/B8206197.png)
